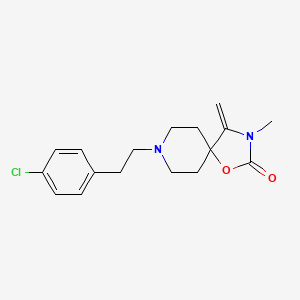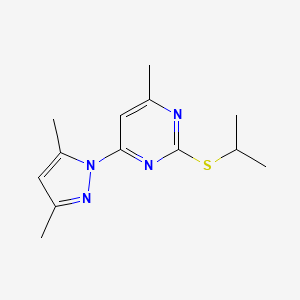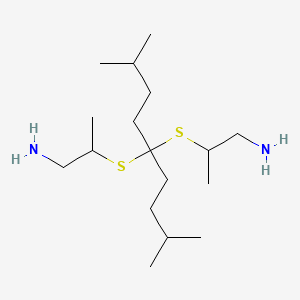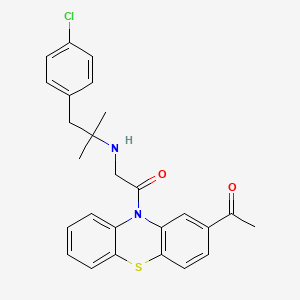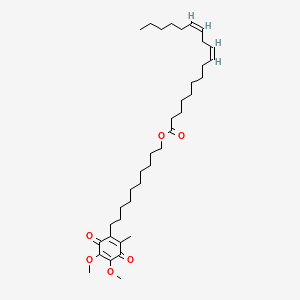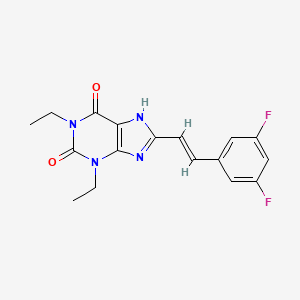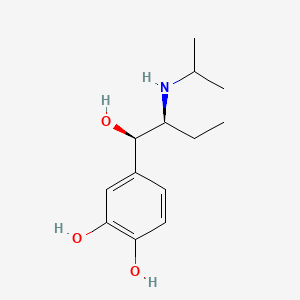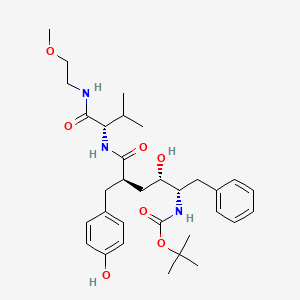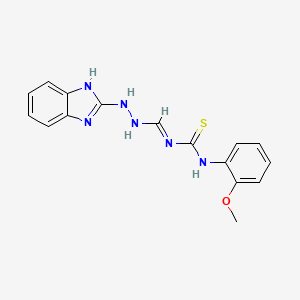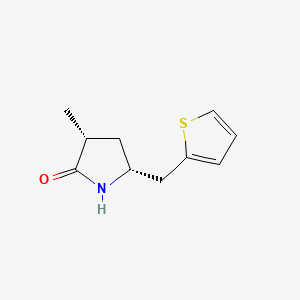
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.2813 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a methyl group and a thienylmethyl group in the cis-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- typically involves the reaction of 3-methyl-5-(2-thienylmethyl)-2-pyrrolidinone with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans-
- 2-Pyrrolidinone, 3-methyl-5-(2-furylmethyl)-, cis-
- 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, racemic
Uniqueness
2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different properties compared to its trans- or racemic counterparts .
Propriétés
Numéro CAS |
97561-80-3 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
(3R,5R)-3-methyl-5-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7-5-8(11-10(7)12)6-9-3-2-4-13-9/h2-4,7-8H,5-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
Clé InChI |
WMFWNCRXGCDGSS-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](NC1=O)CC2=CC=CS2 |
SMILES canonique |
CC1CC(NC1=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


